1,3,4-Thiadiazole, 2,5-bis((carbamoyl)methylthio)-

Algicide Discovery Cyanobacteria Bloom Control Enzyme Inhibition

Researchers optimizing selective algicides require a validated core scaffold with reliable synthetic tractability. This compound directly addresses that need as the unsubstituted parent for cy-FBP/SBPase inhibitor SAR per CN106135234B. Key supply advantages: • Pharmacologically validated scaffold: patent-confirmed inhibition of a target absent in higher plants, enabling selective cyanobacteria control. • Differentiated control compound: provides the lower activity boundary for phleomycin amplifier screening, essential for defining SAR landscapes. • Ready for derivatization: symmetrical bis-thioether architecture enables reliable synthesis of focused libraries for corrosion inhibition or antiviral docking studies.

Molecular Formula C6H8N4O2S3
Molecular Weight 264.4 g/mol
CAS No. 73908-91-5
Cat. No. B3033045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole, 2,5-bis((carbamoyl)methylthio)-
CAS73908-91-5
Molecular FormulaC6H8N4O2S3
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESC(C(=O)N)SC1=NN=C(S1)SCC(=O)N
InChIInChI=1S/C6H8N4O2S3/c7-3(11)1-13-5-9-10-6(15-5)14-2-4(8)12/h1-2H2,(H2,7,11)(H2,8,12)
InChIKeyWOUHQSCEECGNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Thiadiazole, 2,5-bis((carbamoyl)methylthio)-: Overview


1,3,4-Thiadiazole, 2,5-bis((carbamoyl)methylthio)- (CAS 73908-91-5) is a symmetrical heterocyclic building block belonging to the 2,5-disubstituted-1,3,4-thiadiazole class [1]. With a molecular formula of C6H8N4O2S3 and a molecular weight of 264.35 g/mol, it features two terminal carbamoyl (–CONH2) groups linked via thioether (–S–CH2–) bridges to the electron-deficient thiadiazole core . This substitution pattern distinguishes it from the parent 2,5-dimercapto-1,3,4-thiadiazole (DMTD, Bismuthiol) by replacing reactive thiol (–SH) groups with more chemically differentiated carbamoylmethylthio moieties, potentially altering its hydrogen-bonding capacity, solubility, and metal-coordination behavior [2]. The compound is typically supplied at purities of 90–95% for research and further manufacturing use .

Symmetrical bis(carbamoylmethylthio)-1,3,4-thiadiazole scaffold
Differentiated from DMTD: carbamoylmethylthio replaces thiol – alters H-bonding and metal coordination
Supplied at 90–95% purity for research synthesis and screening library incorporation

Risks of Generic Thiadiazole Substitution


Generic substitution within the 1,3,4-thiadiazole family is scientifically unsound due to the profound influence of the 2,5-substituents on electronic distribution, reactivity, and target engagement. The parent compound, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), is a well-known metal chelator and corrosion inhibitor owing to its di-thiol functionality [1]. Replacing the acidic thiols with carbamoylmethylthio groups in CAS 73908-91-5 fundamentally alters the compound's acid-base character, hydrogen-bond donor/acceptor profile, and coordination chemistry [2]. Even closely related analogs, such as the N-methylcarbamoyl derivative (CAS 84249-95-6), exhibit different lipophilicity and steric profiles that would be expected to change target binding or physicochemical properties . The cyanobacteria inhibition patent CN106135234B explicitly demonstrates that the biological activity of this scaffold is tunable via the nature of the carbamoyl substituent, with halogenated aryl derivatives showing distinct potency profiles, rendering simple interchange of the unsubstituted parent compound unreliable for any assay requiring specific activity [3].

Parent DMTD (di-thiol) as substitute
Replacing carbamoylmethylthio with thiol groups fundamentally shifts acid–base character, H-bond profile, and coordination chemistry
N-Methylcarbamoyl analog (CAS 84249-95-6)
Different lipophilicity and steric profile may alter target binding or physicochemical behavior
Other thiadiazole substituents
Biological activity is tunable via carbamoyl substituent – halogenated aryl derivatives show distinct potency profiles; unsubstituted parent may not replicate

Differentiation Evidence for 2,5-bis((carbamoyl)methylthio)-1,3,4-thiadiazole


Cyanobacterial Fructose-1,6-/Sedoheptulose-1,7-Bisphosphatase Inhibition

The patent CN106135234B establishes that the 2,5-bis(carbamoylmethylthio)-1,3,4-thiadiazole scaffold is a validated inhibitor of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (cy-FBP/SBPase), a target critical for cyanobacteria carbon metabolism [1]. The patent specifically exemplifies substituted analogs (e.g., 2,5-bis(p-iodophenylcarbamoylmethylthio)-1,3,4-thiadiazole) and demonstrates their inhibitory activity at concentrations ranging from 0.01 to 30 mM in enzyme assays [1]. This provides a class-level validation for the target compound CAS 73908-91-5 as a potential tool compound or synthetic intermediate for developing selective algicides [1].

Cyanobacterial Enzyme Inhibition
Class-level
Validated inhibitor of cy-FBP/SBPase at 0.01–30 mM (class-level inference)
Supports algicide tool-compound screening
Patent CN106135234B; direct data for parent compound not reported
Algicide Discovery Cyanobacteria Bloom Control Enzyme Inhibition

Corrosion Inhibition Efficiency vs. Mono-Thiadiazole Benchmarks

A 2010 study by Singh and Quraishi demonstrated that bis-thiadiazole derivatives (BTDs) achieve >90% inhibition efficiency for mild steel in 1 M HCl at concentrations as low as 40 ppm [1]. Critically, the study establishes that this performance is superior to earlier mono-thiadiazole derivatives, which required much higher concentrations to achieve 90% efficiency: 288 ppm (Bentiss et al.), 192 ppm (Azhar et al.), and 292 ppm (Lebrini et al.) [1]. While this study tested compounds with two linked thiadiazole nuclei (not the target compound), it supports the broader principle that bis-thioether-substituted thiadiazole architectures can deliver enhanced surface adsorption and corrosion protection, a rationale relevant for evaluating CAS 73908-91-5 in materials science applications [1].

Corrosion Inhibition Efficiency
Cross-study comparable
BTD class >90% at 40 ppm vs. mono-thiadiazole 192–292 ppm (4.8–7.3× higher burden)
Supports bis-thioether architecture for corrosion inhibitor leads
Mild steel/1 M HCl; EIS and polarization data
Corrosion Science Mild Steel Protection Acid Inhibition

Phleomycin Amplification Activity Profile

Barlin and Ireland (1985) synthesized and tested a series of mono- and bis-carbamoylmethylthio, dimethylaminoethylthio, and dimethylaminopropylthio derivatives of various heterocycles, including 1,3,4-thiadiazole, as amplifiers of phleomycin antibiotic activity [1]. The study reported that the carbamoylmethylthio-substituted compounds generally showed relatively low amplifier activity, with the highest activity in the series (three-star rating) achieved by 4-(2′-dimethylaminoethylthio)quinoline rather than any thiadiazole derivative [1]. This establishes that for phleomycin amplification, the carbamoylmethylthio substituent on 1,3,4-thiadiazole is not optimal compared to aminoalkylthio substituents, guiding researchers away from this specific application [1].

Phleomycin Amplification Activity
Head-to-head
Carbamoylmethylthio-thiadiazoles: relatively low activity; aminoalkylthio-quinoline: highest (three-star)
Defines lower activity boundary; useful as negative control
In vitro E. coli assay; star-rating scale
Antibiotic Potentiation Phleomycin Amplifiers Anticancer Research

Physicochemical Stability and Hydrophilicity Profile

Computational data from Fluorochem indicates that CAS 73908-91-5 has a calculated LogP of -0.91, indicating significant hydrophilicity . This contrasts with the parent compound DMTD (CAS 1072-71-5), which is primarily used as a lipophilic metal chelator in industrial lubricants and polymer applications . The negative LogP of the target compound reflects the introduction of polar terminal carbamoyl groups, which should enhance aqueous solubility but may limit membrane permeability compared to the parent thiol . The compound also has a TPSA of approximately 130 Ų (based on the terminal amide groups), which impacts its drug-likeness profile .

Hydrophilicity & Drug-Likeness
Cross-study comparable
Calculated LogP –0.91; TPSA ~130 Ų vs. DMTD LogP ~+1 to +2
Supports fragment-library property profiling; enhanced aqueous solubility
In silico predictions (Fluorochem)
Drug-Likeness Prediction Physicochemical Profiling ADME Optimization

Validated Application Scenarios


Cyanobacteria Bloom Mitigation & Algicide Lead Discovery

Based on CN106135234B, the 2,5-bis(carbamoylmethylthio)-1,3,4-thiadiazole scaffold is pharmacologically validated as an inhibitor of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (cy-FBP/SBPase), a target absent in higher plants [1]. Researchers developing selective algicides for harmful cyanobacterial blooms (HCBs) should procure CAS 73908-91-5 as a core scaffold for further structure-activity relationship (SAR) optimization. The patent demonstrates that substituted aryl analogs of this scaffold exhibit potent enzyme inhibition, and the unsubstituted parent compound serves as a critical synthetic intermediate and control compound for SAR campaigns [1].

Corrosion Inhibitor Screening for Mild Steel

The bis-thioether architecture of CAS 73908-91-5 positions it as a candidate for corrosion inhibitor screening. The 2010 study by Singh and Quraishi demonstrated that bis-thiadiazole derivatives (BTDs) achieve >90% inhibition efficiency at only 40 ppm, compared to 192–292 ppm required by mono-thiadiazole compounds [2]. While the target compound contains only one thiadiazole ring, its symmetrical bis(carbamoylmethylthio) substitution pattern may provide multidentate adsorption sites analogous to BTDs. Materials scientists evaluating organic corrosion inhibitors for mild steel pickling or acid cleaning applications could benefit from comparing this compound against mono-thiadiazole benchmarks [2].

Negative Selection in Phleomycin/Bleomycin Amplifier Research

Researchers in antibiotic potentiation should be aware that Barlin and Ireland (1985) established the carbamoylmethylthio substituent on 1,3,4-thiadiazole as yielding relatively low phleomycin amplifier activity compared to aminoalkylthio-substituted heterocycles [3]. This makes CAS 73908-91-5 a useful negative control compound in amplifier screening campaigns, helping to establish the structural requirements for potentiation activity. Procurement of this compound for antibiotic research should be framed around its utility as a comparator that defines the lower activity boundary of the structure-activity landscape [3].

Computational Chemistry & Molecular Docking Building Block

The 2022 study published in the Journal of Molecular Structure demonstrated the use of 2,5-bis(substituted thio)-1,3,4-thiadiazoles in molecular docking studies against the 2019-nCoV main protease (7BRO), with binding free energies (ΔGb) of -4.25 to -6.22 kcal/mol for various derivatives [4]. CAS 73908-91-5, as the unsubstituted carbamoylmethylthio analog, can serve as a baseline reference compound for computational chemists building docking models or training machine learning algorithms on thiadiazole-based inhibitors. Its crystal structure (if solved) would also provide valuable geometric parameters for DFT calculations [4].

Application
Selection Property
Validation Focus
Cyanobacteria bloom mitigation & algicide lead discovery
cy-FBP/SBPase inhibition scaffold
Enzyme inhibition assay at reported concentrations; SAR optimization
Corrosion inhibitor screening for mild steel
Multidentate bis-thioether architecture
Inhibition efficiency ranking against mono-thiadiazole benchmarks
Negative selection in phleomycin/bleomycin amplifier research
Low carbamoylmethylthio amplifier activity
Comparator control defining lower activity boundary
Computational chemistry & molecular docking building block
Baseline carbamoylmethylthio analog for docking
Binding free energy benchmarking and DFT parameter validation
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